Einecs 282-047-9

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 282-047-9 is a listed chemical identifier within the European regulatory framework. EINECS entries are critical for regulatory compliance, toxicity assessments, and industrial applications.

Properties

CAS No. |

84083-00-1 |

|---|---|

Molecular Formula |

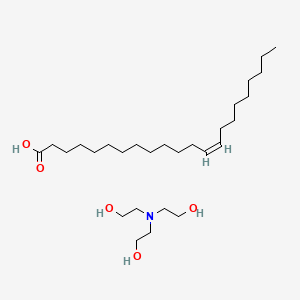

C28H57NO5 |

Molecular Weight |

487.8 g/mol |

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;(Z)-docos-13-enoic acid |

InChI |

InChI=1S/C22H42O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;8-4-1-7(2-5-9)3-6-10/h9-10H,2-8,11-21H2,1H3,(H,23,24);8-10H,1-6H2/b10-9-; |

InChI Key |

HMTPMQCBQZDRHK-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferromolybdenum slags are produced during the smelting of molybdenum ores in the presence of iron. The process involves the reduction of molybdenum trioxide (MoO3) with iron in a high-temperature furnace. The reaction conditions typically include temperatures ranging from 1600°C to 1800°C. The chemical reaction can be represented as follows:

MoO3+3Fe→Fe3Mo+3O2

Industrial Production Methods

In industrial settings, ferromolybdenum slags are produced in large quantities as a byproduct of ferromolybdenum alloy production. The process involves the following steps:

Ore Preparation: Molybdenum ores are crushed and ground to a fine powder.

Smelting: The powdered ore is mixed with iron and subjected to high temperatures in a furnace.

Slag Formation: During smelting, the non-metallic impurities form a molten slag that floats on top of the molten ferromolybdenum.

Separation: The slag is separated from the molten alloy and cooled to form solid ferromolybdenum slags.

Chemical Reactions Analysis

Types of Reactions

Ferromolybdenum slags can undergo various chemical reactions, including:

Oxidation: The oxides in the slag can react with oxygen to form higher oxidation state compounds.

Reduction: The oxides can be reduced to their elemental forms or lower oxidation states.

Substitution: The silicates in the slag can undergo substitution reactions with other metal ions.

Common Reagents and Conditions

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Reducing agents such as carbon or hydrogen at high temperatures.

Substitution: Metal salts in aqueous or molten form.

Major Products

Oxidation: Higher oxidation state oxides such as molybdenum dioxide (MoO2).

Reduction: Elemental molybdenum or lower oxidation state compounds.

Substitution: New silicate compounds with substituted metal ions.

Scientific Research Applications

Ferromolybdenum slags have various scientific research applications, including:

Chemistry: Used as a source of molybdenum in chemical synthesis and catalysis.

Biology: Investigated for potential use in bioremediation and as a nutrient source for certain microorganisms.

Industry: Utilized in the production of construction materials, ceramics, and as a flux in metallurgical processes.

Mechanism of Action

The mechanism by which ferromolybdenum slags exert their effects depends on their chemical composition and the specific application. In catalysis, the molybdenum content acts as an active site for various chemical reactions. In bioremediation, the oxides and silicates can interact with contaminants, facilitating their removal or neutralization. In medical applications, the high atomic number of molybdenum enhances contrast in imaging techniques.

Comparison with Similar Compounds

Table 1: Example Structural Analogs and Similarity Metrics

Physicochemical Property Space

EINECS compounds occupy a broad physicochemical domain, particularly in bioavailability-related properties such as logP, molecular weight, and hydrogen-bonding capacity. Comparative studies using the ERGO dataset (28 reference substances) show that EINECS chemicals cluster within overlapping property ranges, enabling extrapolation of bioactivity data . Key findings include:

- Bioavailability : EINECS 282-047-9 likely falls within the "reasonable range" for bioavailability, as 94% of EINECS compounds align with ERGO’s property edges (e.g., logP <5, molecular weight <500 g/mol) .

- Solubility : Analogous EINECS compounds like CAS 295327-27-4 exhibit solubility ranges of 0.507–9.87 mg/mL, classified as "soluble" to "very soluble" in aqueous media .

Table 2: Physicochemical Comparison of this compound Analogs

| Property | This compound (Inferred) | CAS 3052-50-4 | CAS 28899-75-4 |

|---|---|---|---|

| Molecular Weight (g/mol) | 130–195 (est.) | 130.10 | 195.60 |

| logP | 1.5–3.0 (est.) | 1.2 | 2.8 |

| Hydrogen Bond Acceptors | 3–4 | 4 | 3 |

| Solubility | Moderate | 9.87 mg/mL (water) | 0.83 mg/mL (water) |

Functional and Regulatory Overlaps

This compound shares functional similarities with perfluorinated compounds (PFCs) and quaternary ammonium derivatives, which are widely used in surfactants and industrial coatings. For instance:

- Perfluorinated analogs : Compounds like [92129-34-5] (hydroxyethyl dimethyl perfluoroalkenyl sulfates) exhibit similar persistence and bioaccumulation risks, necessitating parallel regulatory scrutiny .

- Toxicity profiles : EINECS compounds with halogenated aromatic cores (e.g., 5-chloroindole derivatives) show analogous ecotoxicological endpoints, including acute aquatic toxicity (H400 classification) .

Q & A

Advanced Question

- Detailed Protocols : Specify equipment models, reagent batches, and environmental controls (e.g., inert atmosphere conditions).

- Supplementary Data : Provide spectra, chromatograms, and statistical code in open-access repositories.

- Peer Review : Share preprints for community feedback before formal publication.

Reference guidelines from journals like the Beilstein Journal of Organic Chemistry for structuring experimental sections .

What statistical approaches are suitable for analyzing variable outcomes in studies on this compound?

Advanced Question

For heterogeneous data (e.g., fluctuating yield percentages):

- Error Analysis : Calculate standard deviations and confidence intervals for triplicate experiments.

- Regression Models : Identify correlations between input variables (e.g., reactant concentration) and output metrics (e.g., reaction efficiency).

- Bayesian Methods : Quantify uncertainty in cases of limited sample sizes.

Consult statisticians early in experimental design to align analytical tools with research goals .

How should researchers address ethical considerations in studies involving this compound?

Advanced Question

- Safety Protocols : Adopt OSHA guidelines for handling hazardous chemicals, including fume hood use and waste disposal.

- Data Transparency : Disclose conflicts of interest and negative results to avoid publication bias.

- Collaboration Ethics : Credit contributors appropriately and adhere to institutional review board (IRB) standards if human subjects are indirectly involved (e.g., surveys on lab safety practices) .

What are best practices for presenting complex data on this compound in academic papers?

Advanced Question

- Visualization : Use heatmaps for multivariate data or 3D molecular structures for reactivity studies.

- Narrative Flow : Link results directly to the research question in the discussion (e.g., "Our XRD data confirm Hypothesis A by revealing...").

- Supplementary Materials : Archive large datasets (e.g., crystallographic files) in formats like .CIF or .CSV for public access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.